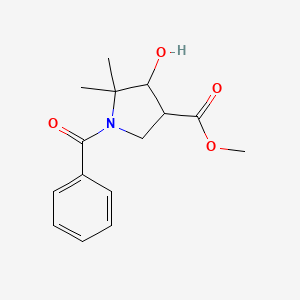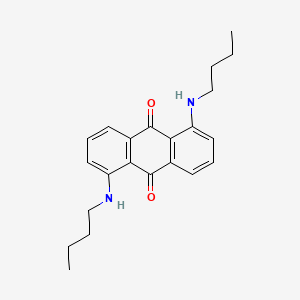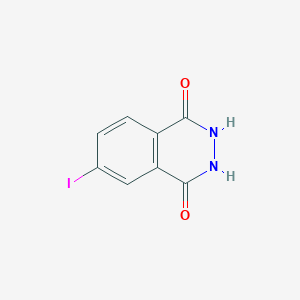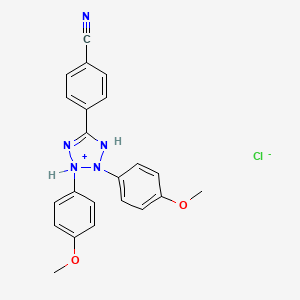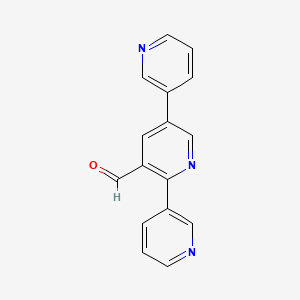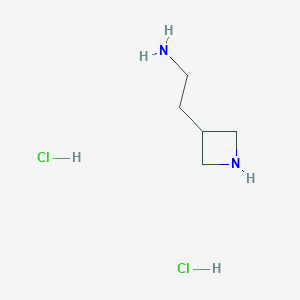
2-(Azetidin-3-yl)ethanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)ethanaminedihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)ethanaminedihydrochloride typically involves the reaction of azetidine with ethylamine under controlled conditions. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)ethanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidines.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)ethanaminedihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-1-yl)ethanamine: This compound is structurally similar but differs in the position of the nitrogen atom within the azetidine ring.
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: Another related compound with a different functional group attached to the azetidine ring.
Uniqueness
2-(Azetidin-3-yl)ethanaminedihydrochloride is unique due to its specific structural features and the presence of the ethanamine group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H14Cl2N2 |
|---|---|
Peso molecular |
173.08 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c6-2-1-5-3-7-4-5;;/h5,7H,1-4,6H2;2*1H |
Clave InChI |
MNBFETFGQBMRIN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



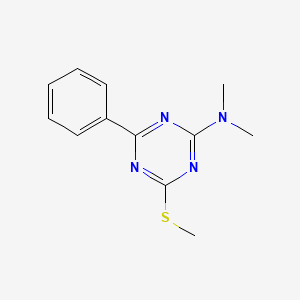
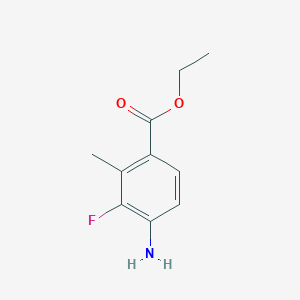
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
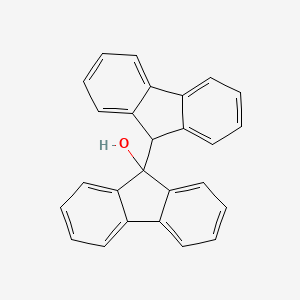
![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
